molecular formula C14H15ClN2O5S B7054798 5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid

5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B7054798
M. Wt: 358.8 g/mol
InChI Key: NFLJXFFWFSJTEW-UHFFFAOYSA-N
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Description

5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted benzoic acid core, an oxazole ring, and a sulfamoyl group, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

5-chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O5S/c1-4-11-13(8(3)16-22-11)17-23(20,21)12-6-9(15)5-10(7(12)2)14(18)19/h5-6,17H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLJXFFWFSJTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)NS(=O)(=O)C2=CC(=CC(=C2C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using reagents like chlorosulfonic acid or sulfur trioxide.

    Chlorination and Methylation: The benzoic acid core can be chlorinated and methylated using reagents such as thionyl chloride and methyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylbenzoic acid: Lacks the oxazole and sulfamoyl groups, making it less complex and potentially less active.

    3-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]benzoic acid: Similar structure but without the chloro substitution, which may affect its reactivity and biological activity.

Uniqueness

5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, oxazole, and sulfamoyl groups makes it a versatile compound for various applications in research and industry.

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